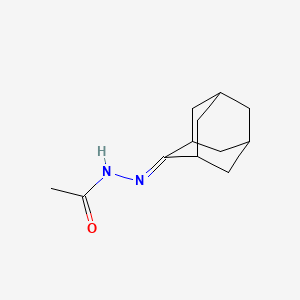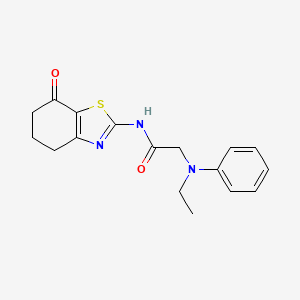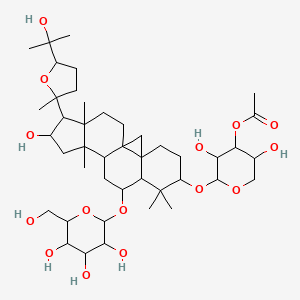
Astrasieversianin VII
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoastragaloside II is a cycloartane-type triterpene glycoside isolated from the roots of Astragalus membranaceus, a traditional Chinese medicinal herb. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isoastragaloside II can be extracted from Astragalus membranaceus using several techniques. One common method involves ethanol reflux extraction. The dried roots are sheared into segments and extracted with 70% ethanol in reflux for 2 hours. The extracts are then combined, filtered, and concentrated .
Industrial Production Methods
For industrial production, macroporous resin column chromatography is often employed. This method involves extracting the dried roots with ethanol, followed by filtration and concentration. The concentrated extract is then passed through a macroporous resin column to isolate Isoastragaloside II .
Analyse Chemischer Reaktionen
Types of Reactions
Isoastragaloside II undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycoside moiety, affecting its biological activity.
Reduction: This reaction can alter the triterpene structure, potentially enhancing its pharmacological properties.
Substitution: This reaction can introduce different functional groups, modifying its activity and solubility.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include modified glycosides and triterpenes with enhanced or altered biological activities .
Wissenschaftliche Forschungsanwendungen
Isoastragaloside II has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of cycloartane-type triterpenes.
Biology: It is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Isoastragaloside II is investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and liver fibrosis
Industry: It is used in the development of herbal supplements and pharmaceuticals.
Wirkmechanismus
Isoastragaloside II exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of nitric oxide and pro-inflammatory cytokines by modulating the NF-κB pathway.
Antioxidant: It enhances the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase.
Anti-cancer: It induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Astragaloside I
- Astragaloside II
- Astragaloside III
- Astragaloside IV
- Cycloastragenol
Uniqueness
Isoastragaloside II is unique due to its specific glycoside structure, which imparts distinct pharmacological properties. Compared to other similar compounds, Isoastragaloside II has shown a higher potency in anti-inflammatory and antioxidant activities .
Eigenschaften
Molekularformel |
C43H70O15 |
|---|---|
Molekulargewicht |
827.0 g/mol |
IUPAC-Name |
[3,5-dihydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate |
InChI |
InChI=1S/C43H70O15/c1-20(45)54-32-22(47)18-53-35(31(32)51)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-23(34(43)37(26,2)3)55-36-30(50)29(49)28(48)24(17-44)56-36/h21-36,44,46-52H,9-19H2,1-8H3 |
InChI-Schlüssel |
SMZYCXAYGPGYRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(COC(C1O)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


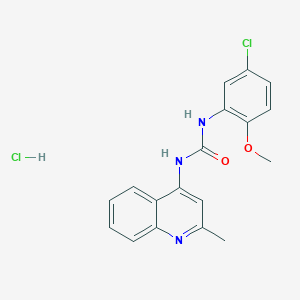
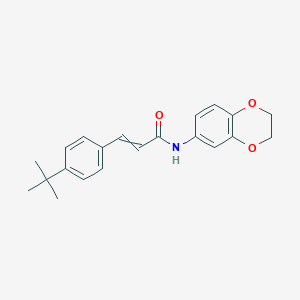
![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B12461959.png)
![2-[4-(dimethylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12461968.png)
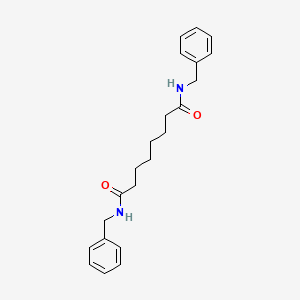
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]butanediamide](/img/structure/B12461978.png)
![N-cyclohexyl-2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B12461986.png)
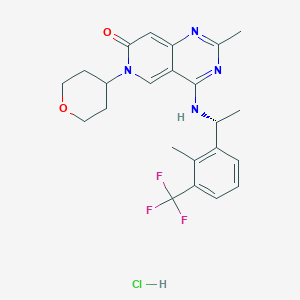
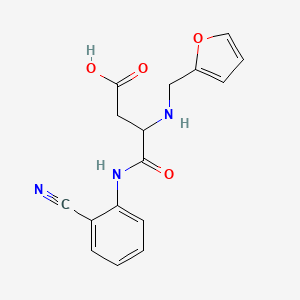
![1-(4-chlorophenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462013.png)
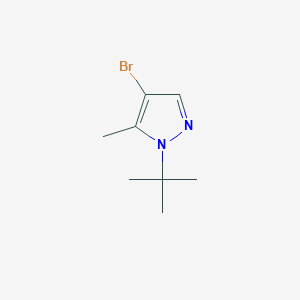
![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B12462020.png)
